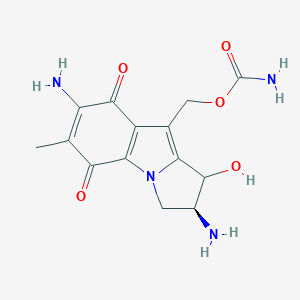
Triacetonamin
Übersicht
Beschreibung
Vincubine, auch bekannt als 2,2,6,6-Tetramethyl-4-piperidinon, ist eine synthetische Verbindung mit der Summenformel C9H17NO und einem Molekulargewicht von 155,24 g/mol . Es ist bekannt für seine schützenden Wirkungen auf Superoxiddismutase und Kreatinkinase sowie für seine Fähigkeit, die Calciumchlorid-induzierte Agglomeration von Thrombozyten zu hemmen . Vincubine findet Anwendungen in verschiedenen Bereichen, darunter Medizin, Landwirtschaft und Polymerwissenschaft .
Wissenschaftliche Forschungsanwendungen
Vincubine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Vincubine übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Es schützt Superoxiddismutase und Kreatinkinase, Enzyme, die eine entscheidende Rolle bei der zellulären Abwehr gegen oxidativen Stress spielen . Vincubine hemmt auch die Agglomeration von Thrombozyten, die durch Calciumchlorid induziert wird, wodurch die Blutgerinnselbildung verhindert wird .
Wirkmechanismus
Target of Action
Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, is a sterically hindered amine . It is known to interact with various biological targets, demonstrating a range of activities such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, psychotropic, and high ganglionic blocking .
Mode of Action
Triacetonamine derivatives react via three functional groups including carbonyl, methylenes adjacent to the carbonyl group, and NH . The compound’s interaction with its targets leads to various changes, depending on the specific target and the context of the interaction. For instance, as a P38 kinase inhibitor, it may prevent the activation of the P38 MAPK pathway, thereby influencing cellular responses to stress and inflammation .
Biochemical Pathways
For example, as a P38 kinase inhibitor, it could affect the MAPK signaling pathway .
Pharmacokinetics
The physical properties of triacetonamine, including its density, boiling point, flash point, and melting point, have been determined . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of triacetonamine’s action are diverse due to its interaction with various targets. For instance, its antifungal and antimicrobial activities suggest that it can inhibit the growth of certain fungi and bacteria . Its anticancer activity suggests that it may induce apoptosis or inhibit proliferation in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of triacetonamine. For instance, the presence of oxygen and temperature can affect the stability of triacetonamine . Furthermore, the compound’s solubility in water and other solvents can influence its distribution and efficacy in different environments .
Biochemische Analyse
Biochemical Properties
Triacetonamine demonstrates different types of biological activities, such as antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, P38 kinase inhibitor, DNA labelling, antispasmodic, and psychotropic
Cellular Effects
The effects of Triacetonamine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Triacetonamine involves its interactions with various biomolecules. It can bind to certain enzymes and proteins, potentially inhibiting or activating their function It may also induce changes in gene expression
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Vincubine kann durch Reaktion von Aceton mit Ammoniak synthetisiert werden. Der Prozess beinhaltet die Kondensation von drei Acetonmolekülen mit einem Ammoniakmolekül, gefolgt von einer Cyclisierung zur Bildung des Piperidinonrings . Die Reaktion wird typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Vincubine unter Verwendung von großtechnischen Reaktoren hergestellt, die eine präzise Kontrolle der Reaktionsparameter ermöglichen. Der Prozess beinhaltet die kontinuierliche Zugabe von Reaktanten und die Entfernung von Nebenprodukten, um optimale Reaktionsbedingungen aufrechtzuerhalten . Das Endprodukt wird durch Destillation und Rekristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
Vincubine durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Vincubine kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Es kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: Vincubine kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, sekundäre Amine und verschiedene substituierte Derivate von Vincubine .
Analyse Chemischer Reaktionen
Types of Reactions
Vincubine undergoes various chemical reactions, including:
Oxidation: Vincubine can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Vincubine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of Vincubine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vinblastin: Ein Vinca-Alkaloid, das in der Krebstherapie eingesetzt wird.
Vincristin: Ein weiteres Vinca-Alkaloid mit Antikrebseigenschaften.
Vindesin: Ein Derivat von Vinblastin, das in der Chemotherapie eingesetzt wird.
Einzigartigkeit von Vincubine
Vincubine ist einzigartig aufgrund seiner spezifischen schützenden Wirkungen auf Enzyme und seiner Fähigkeit, die Thrombozytenagglomeration zu hemmen. Im Gegensatz zu anderen Vinca-Alkaloiden wird Vincubine hauptsächlich für seine schützenden und stabilisierenden Eigenschaften eingesetzt, anstatt für seine Antikrebsaktivität .
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041527 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
826-36-8 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacetonamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIACETONAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.9 °C | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triacetonamine, also known as 2,2,6,6-tetramethylpiperidin-4-one, has the molecular formula C9H17NO and a molecular weight of 155.24 g/mol.
ANone: Yes, researchers have utilized various spectroscopic methods to characterize triacetonamine. For instance, one study employed spin labeling with a deuterium-labeled triacetonamine derivative to evaluate the contribution of specific hydrogen atoms to the electron spin resonance (ESR) spectrum. []
ANone: Triacetonamine can be synthesized through the condensation reaction of acetone with ammonia. This reaction can be carried out in the presence of various catalysts, including calcium chloride [], acidic mesoporous silicas [], and alkali-treated HY zeolites. []
ANone: Yes, triacetonamine can be alkylated at the 3-position. Researchers have successfully synthesized 3-alkylated triacetonamine derivatives by reacting a lithiated imine derivative of triacetonamine with alkyl halides or styrene oxide. []
ANone: Triacetonamine can undergo various reactions, including:
- Nucleophilic addition: It readily reacts with 1,6-hexandiamine to form N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexandiamine after hydrogenation. []
- Gewald reaction: Triacetonamine can be used in the Gewald reaction to synthesize bicyclic 2-aminothiophenes, which are valuable intermediates for the preparation of thienopyridine and thienopyrimidine derivatives. []
- Ketal formation: Triacetonamine can react with hydroxy derivatives like alcohols in the presence of gaseous hydrogen chloride to form open-chain or cyclic ketals. []
- Oxidation: Triacetonamine can be oxidized to 2,2,6,6-tetramethyl-3,4-piperidinedione using hydrogen peroxide. []
ANone: While triacetonamine itself is not typically used as a catalyst, its derivatives, particularly those containing sulfonic acid groups, have been explored as catalysts in organic synthesis. []
ANone: Triacetonamine derivatives, when functionalized with sulfonic acid groups, demonstrate catalytic activity in the continuous synthesis of triacetonamine itself. [] This highlights their potential application in optimizing the production process of this valuable chemical building block.
ANone: Research suggests that triacetonamine possesses hypotensive and vasodilatory effects. [] Intravenous administration of triacetonamine in rats resulted in a dose-dependent decrease in arterial pressure and dilation of arterioles.
ANone: While not a direct therapeutic agent itself, triacetonamine serves as a crucial building block for synthesizing various pharmacologically active compounds. For instance, researchers have synthesized cyclic hydroxamic acid derivatives of triacetonamine and investigated their potential as antitumor agents, specifically for treating lymphatic leukemia. []
ANone: Yes, triacetonamine has been found in extracts from the South China Sea gorgonian Juncella squmata. [] This marine organism is a potential natural source of this compound.
ANone: One method involves melt crystallization technology. This process helps remove impurities and yields a more stable form of triacetonamine. []
ANone: While specific data on triacetonamine's environmental impact might be limited, researchers are increasingly focusing on developing environmentally friendly processes for its synthesis. A study comparing different production methods highlighted the importance of considering waste reduction and resource efficiency in triacetonamine production. []
ANone: Researchers utilize various techniques to study triacetonamine and its derivatives, including:
ANone: Yes, triacetonamine's versatility makes it valuable across various fields:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

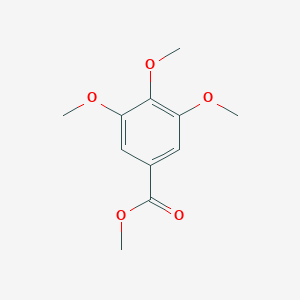
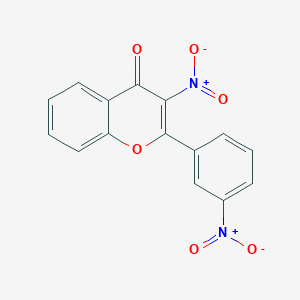
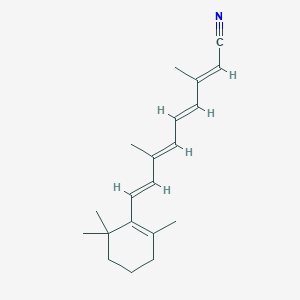
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
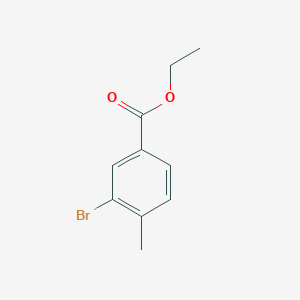
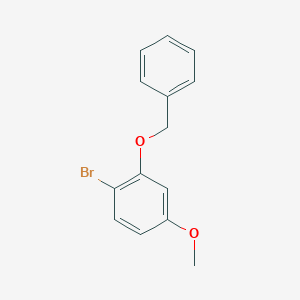
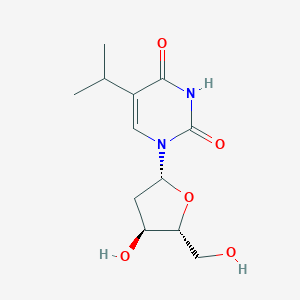

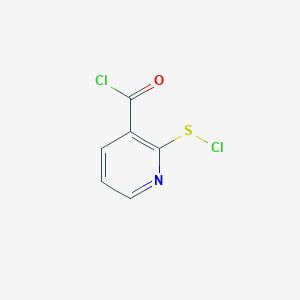
![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)
